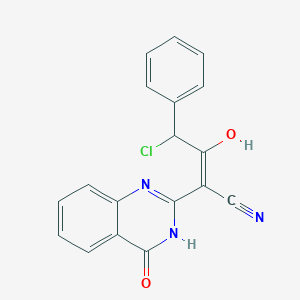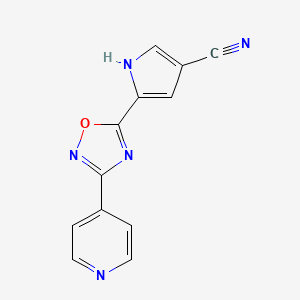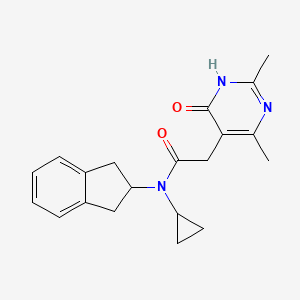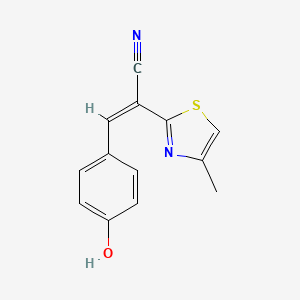
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and scavenge free radicals. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile in lab experiments is its potential applications in drug discovery. This compound has been shown to exhibit various pharmacological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
未来方向
There are several future directions for the study of (E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile. One of the future directions is the development of new analogs of this compound with improved pharmacological activities. Another future direction is the study of the mechanism of action of this compound to gain a better understanding of its pharmacological effects. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders, should be further explored.
合成方法
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of piperidine to form 4-chloro-3-(2-cyanoethylideneamino)benzaldehyde, which is then reacted with 2-aminobenzamide to form the final product.
科学研究应用
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile has been studied extensively for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
(E)-4-chloro-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-4-phenylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-15(11-6-2-1-3-7-11)16(23)13(10-20)17-21-14-9-5-4-8-12(14)18(24)22-17/h1-9,15,23H,(H,21,22,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFCKRXTYRVJS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)

![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-methyl-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356458.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)




![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)
